

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate*

Cat. No.: B1597007

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate**

Introduction

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is a substituted heterocyclic compound featuring a central oxazole ring. Identified by the CAS Number 254749-13-8, its molecular formula is $C_{12}H_9Cl_2NO_3$, with a corresponding molecular weight of 286.11 g/mol. [\[1\]](#)[\[2\]](#) This molecule integrates three key structural motifs: a five-membered aromatic oxazole core, a 2,4-dichlorophenyl substituent at the C5 position, and an ethyl carboxylate group at the C4 position. The strategic placement of these functional groups, particularly the halogenated phenyl ring and the ester, imparts specific steric and electronic properties that make it a compound of significant interest in medicinal chemistry and materials science. [\[3\]](#)[\[4\]](#)

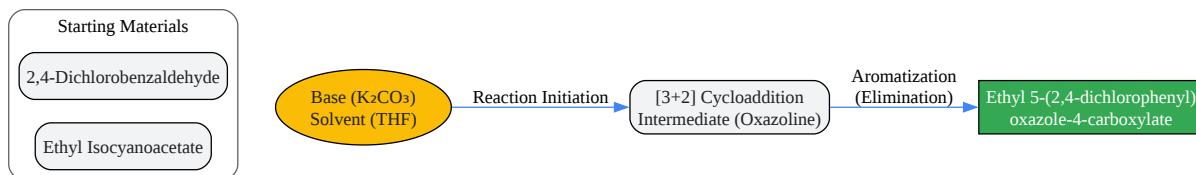
This guide provides a comprehensive analysis of the molecule's structure, validated by established synthetic and spectroscopic methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this scaffold for further investigation and application.

Molecular Structure and Conformational Analysis

The molecular architecture of **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** is defined by the interplay of its constituent parts. The central oxazole ring provides a rigid, planar platform, while the substituents dictate the molecule's overall three-dimensional shape and reactivity.

- **Oxazole Core:** The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. It is an aromatic system, which confers significant stability.[5] This planarity, however, is locally disrupted by the steric demands of its bulky substituents.
- **5-(2,4-Dichlorophenyl) Group:** This substituent is the most sterically demanding feature of the molecule. The presence of a chlorine atom at the ortho position (C2 of the phenyl ring) creates significant steric hindrance with the oxazole ring. Consequently, free rotation around the C5-C(phenyl) bond is highly restricted. This forces the phenyl ring to adopt a twisted conformation relative to the oxazole plane. In analogous crystal structures, such as ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6][7]thiazolo[3,2-a]pyrimidine-3-carboxylate, the dihedral angle between the dichlorophenyl ring and the adjacent heterocyclic ring is found to be nearly perpendicular (approx. 89°).[8] This non-planar arrangement is a critical structural feature, influencing how the molecule interacts with biological targets by creating a distinct three-dimensional profile. Electronically, the two chlorine atoms act as strong electron-withdrawing groups, polarizing the phenyl ring.
- **4-(Ethyl Carboxylate) Group:** This group is also electron-withdrawing and contributes to the overall electronic character of the oxazole ring. The ester functionality provides a potential hydrogen bond acceptor site. The ethyl group itself has conformational flexibility, but its orientation relative to the oxazole ring can be influenced by the adjacent bulky dichlorophenyl group and by intermolecular forces in a solid state.[9]

Caption: 2D Molecular Structure Diagram.


Synthetic Protocol and Structural Validation

The trustworthiness of a molecular structure is confirmed through a robust synthesis protocol and validated by spectroscopic analysis. The Van Leusen reaction provides a reliable and efficient pathway for constructing the 4,5-disubstituted oxazole core of this molecule.[6][10]

Experimental Protocol: Modified Van Leusen Oxazole Synthesis

This protocol describes a plausible and field-proven method for synthesizing the title compound. The reaction proceeds via a [3+2] cycloaddition between an aldehyde and an isocyanide derivative.[6][11]

- Reagent Preparation: To a solution of ethyl isocyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add 2,4-dichlorobenzaldehyde (1.0 equivalent).
- Base Addition: Cool the mixture to 0°C in an ice bath. Add potassium carbonate (K_2CO_3) (1.5 equivalents) portion-wise while stirring. The base is crucial for deprotonating the α -carbon of the isocyanoacetate, initiating the reaction.[12]
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench with water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the final product, **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate**.[13]

[Click to download full resolution via product page](#)

Caption: Synthetic Workflow via Modified Van Leusen Reaction.

Spectroscopic Data for Structural Confirmation

The synthesized structure must be rigorously confirmed using a suite of spectroscopic techniques. The following table summarizes the expected data that would validate the identity and purity of **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate**.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Technique	Expected Observations and Rationale
¹ H NMR	~ 8.1-8.3 ppm (s, 1H): Proton at C2 of the oxazole ring. **~ 7.5-7.8 ppm (m, 3H): Aromatic protons of the dichlorophenyl ring, showing complex splitting patterns due to ortho and meta coupling. **~ 4.4 ppm (q, 2H): Methylene (-CH ₂) protons of the ethyl ester group, split into a quartet by the adjacent methyl group. **~ 1.4 ppm (t, 3H): Methyl (-CH ₃) protons of the ethyl ester group, split into a triplet by the adjacent methylene group.
¹³ C NMR	~ 162 ppm: Carbonyl carbon (C=O) of the ester. **~ 150-160 ppm: C2 and C5 carbons of the oxazole ring. ~ 125-145 ppm: C4 of the oxazole and the six aromatic carbons of the dichlorophenyl ring. ~ 62 ppm: Methylene carbon (-CH ₂) of the ethyl ester. ~ 14 ppm: Methyl carbon (-CH ₃) of the ethyl ester.
FT-IR (cm ⁻¹)	~ 1720-1740: Strong C=O stretching vibration from the ester group. ~ 1550-1650: C=N and C=C stretching vibrations characteristic of the oxazole aromatic ring. ~ 1100-1300: C-O stretching vibrations from the ester and the oxazole ether linkage. ~ 700-850: C-Cl stretching vibrations from the dichlorophenyl group.
Mass Spec. (MS)	m/z ~ 285/287/289: Molecular ion peak cluster [M, M+2, M+4] corresponding to the presence of two chlorine atoms, with an expected intensity ratio of approximately 9:6:1. The exact mass would confirm the molecular formula C ₁₂ H ₉ Cl ₂ NO ₃ .

Potential Applications and Biological Relevance

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][17] The incorporation of a dichlorophenyl moiety often enhances the lipophilicity and metabolic stability of a drug candidate, and can lead to potent biological activity.[18]

For instance, related 5-aryl-oxazole derivatives have been investigated as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.[17] The specific 2,4-dichloro substitution pattern is present in many pharmacologically active molecules.[4] Therefore, **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate** represents a valuable scaffold for:

- Drug Discovery: Serving as a core structure for the development of novel anticancer, anti-inflammatory, or antimicrobial agents.[17][18]
- Chemical Biology: Use as a tool compound to probe biological pathways.
- Materials Science: Potential application in the development of organic electronic materials, leveraging the stable, electron-deficient heterocyclic system.[19]

Conclusion

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate is a precisely defined molecular entity characterized by a planar oxazole core flanked by a sterically hindered, non-coplanar dichlorophenyl ring and an electron-withdrawing ethyl ester group. This distinct three-dimensional architecture, readily accessible through established synthetic routes like the Van Leusen reaction, can be unequivocally validated by a combination of NMR, IR, and mass spectrometry techniques. The presence of these key functional groups makes this compound a promising platform for exploration in drug discovery and materials science, warranting further investigation by the scientific community.

References

- Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
- NROChemistry. Van Leusen Reaction.
- Wikipedia. Van Leusen reaction.
- MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- YouTube. Van Leusen Reaction.

- IEREK. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Semantic Scholar. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Springer. A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids.
- ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- PubChem. **Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate.**
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Thieme Connect. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]- Cycloaddition Reaction.
- ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF.
- International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
- NIH National Center for Biotechnology Information. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate.
- The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β -nitrate ester carboxamides through the ring-opening of 2-oxazolines.
- PrepChem.com. Synthesis of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate.
- ResearchGate. (PDF) Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6] [7]thiazolo[3,2-a]pyrimidine-3-carboxylate.
- ResearchGate. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate.
- MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
- Wikipedia. Allylprodin.
- CP Lab Safety. Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, min 98%, 1 gram.
- NIH National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropoxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Wikiwand. Allylprodin.
- MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | C12H9Cl2NO3 | CID 2739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 254749-13-8 CAS MSDS (Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijcps.org [ijcps.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. [PDF] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Semantic Scholar [semanticscholar.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]

- 18. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597007#ethyl-5-2-4-dichlorophenyl-oxazole-4-carboxylate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com